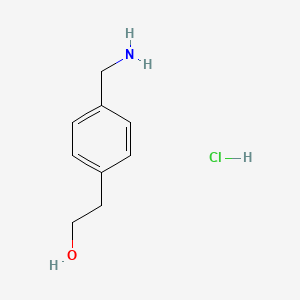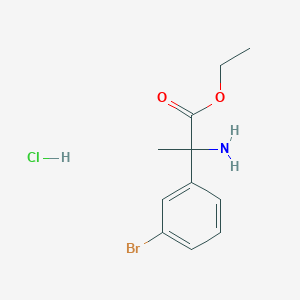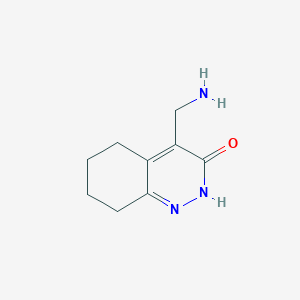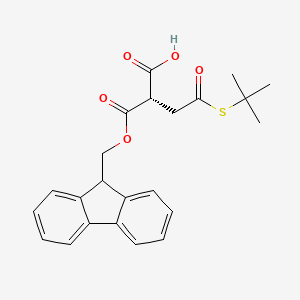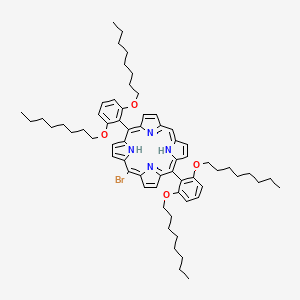
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring systems and are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Porphyrins can undergo oxidation reactions, often leading to the formation of porphyrin dications.
Reduction: Reduction reactions can convert porphyrins to their corresponding chlorins or bacteriochlorins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), alkylating agents, and metal catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Porphyrins are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology
In biological research, porphyrins are studied for their role in natural processes, such as oxygen transport and photosynthesis.
Medicine
Porphyrins and their derivatives are investigated for their potential use in photodynamic therapy for cancer treatment.
Industry
Porphyrins are used in the development of sensors, dyes, and photovoltaic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin involves its ability to coordinate metal ions and participate in redox reactions. The compound’s large conjugated system allows it to absorb light and transfer energy, making it useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin involved in oxygen transport in blood.
Chlorophyll: A porphyrin derivative involved in photosynthesis.
Uniqueness
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C64H85BrN4O4 |
|---|---|
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
10-bromo-5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H85BrN4O4/c1-5-9-13-17-21-25-43-70-56-31-29-32-57(71-44-26-22-18-14-10-6-2)62(56)60-50-37-35-48(66-50)47-49-36-38-51(67-49)61(53-40-42-55(69-53)64(65)54-41-39-52(60)68-54)63-58(72-45-27-23-19-15-11-7-3)33-30-34-59(63)73-46-28-24-20-16-12-8-4/h29-42,47,66,69H,5-28,43-46H2,1-4H3 |
InChI Key |
KANDLHZUOUICOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)Br)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


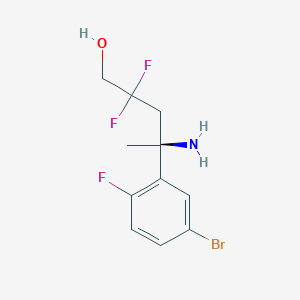
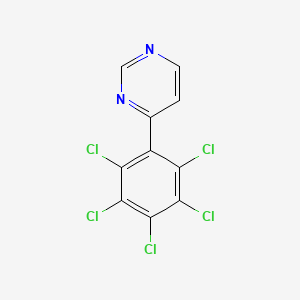
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)

![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
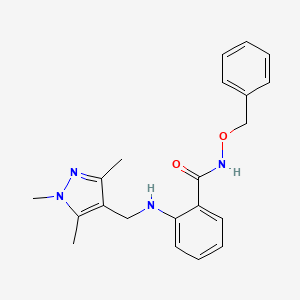
![2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15243961.png)
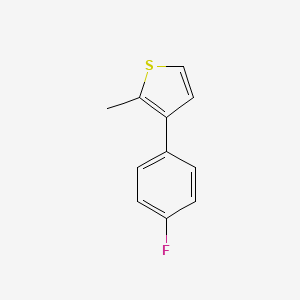
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
